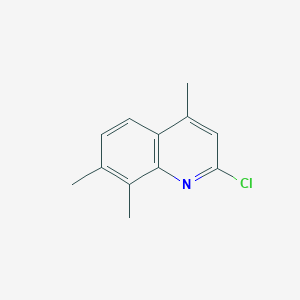

2-Chloro-4,7,8-trimethylquinoline

Beschreibung

Historical Context and Discovery

The synthesis of 2-chloro-4,7,8-trimethylquinoline aligns with broader advancements in quinoline chemistry during the late 20th and early 21st centuries. While the exact date of its first synthesis remains undocumented in public literature, its structural analogs and synthetic pathways have been explored extensively. For instance, the Combes quinoline synthesis—a method developed in 1888 for preparing 2,4-substituted quinolines—provides a foundational framework for understanding its potential routes. Modern adaptations of this method, such as acid-catalyzed annulation reactions involving β-diketones and anilines, are likely employed in its production. The compound’s first documented appearance in chemical databases dates to 2007, with PubChem entries and commercial catalogs formalizing its identity.

Position within Quinoline Derivative Classification

This compound belongs to the halogenated quinoline subclass, characterized by a bicyclic structure comprising a benzene ring fused to a pyridine ring. Its substitution pattern—chlorine at position 2 and methyl groups at positions 4, 7, and 8—places it among polyalkylated chloro-quinolines. This classification is critical for predicting its reactivity; the electron-withdrawing chlorine atom at position 2 enhances electrophilic substitution susceptibility, while the methyl groups at positions 4, 7, and 8 introduce steric effects that influence regioselectivity in further reactions.

Significance in Heterocyclic Chemistry

As a heterocyclic compound, this compound exemplifies the utility of quinoline derivatives in pharmaceutical and materials science research. Quinolines are renowned for their biological activity, often serving as scaffolds for antimalarial, anticancer, and antimicrobial agents. The chlorine and methyl substituents in this compound modulate its electronic properties, making it a candidate for studying structure-activity relationships in drug design. Additionally, its planar aromatic system and substituent arrangement are of interest in organic electronics, where such compounds can facilitate charge transport in semiconducting materials.

Nomenclature and Identification Systems

The systematic IUPAC name for this compound is This compound , reflecting the positions of its substituents on the quinoline backbone. Key identifiers include:

| Identifier Type | Value | Source |

|---|---|---|

| CAS Registry Number | 950037-24-8 | |

| PubChem CID | 25528752 | |

| Molecular Formula | C₁₂H₁₂ClN | |

| SMILES | Cc1ccc2c(cc(nc2c1C)Cl)C | |

| InChI Key | OSCHOKMWJQRQQL-UHFFFAOYSA-N |

These identifiers ensure unambiguous communication across chemical databases and research contexts. Analytical techniques such as nuclear magnetic resonance (NMR) and mass spectrometry (MS) further validate its structure, with characteristic signals for methyl groups (δ 2.15–2.93 ppm in ¹H NMR) and chlorine’s isotopic pattern in MS.

Eigenschaften

IUPAC Name |

2-chloro-4,7,8-trimethylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12ClN/c1-7-4-5-10-8(2)6-11(13)14-12(10)9(7)3/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSCHOKMWJQRQQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C=C1)C(=CC(=N2)Cl)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50649706 | |

| Record name | 2-Chloro-4,7,8-trimethylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50649706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

950037-24-8 | |

| Record name | 2-Chloro-4,7,8-trimethylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50649706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthesis from 4,7,8-trimethylquinoline

One of the primary methods for synthesizing 2-chloro-4,7,8-trimethylquinoline involves chlorination of 4,7,8-trimethylquinoline. This process typically uses chlorinating agents such as phosphorus oxychloride or sulfuryl chloride under controlled conditions.

- Starting Material: 4,7,8-trimethylquinoline

- Chlorinating Agent: Sulfuryl chloride (SO₂Cl₂) or phosphorus oxychloride (POCl₃)

- Solvent: Anhydrous dichloromethane or other suitable organic solvents

- Conditions: The reaction is generally carried out at low temperatures (0°C to room temperature) to control the reaction rate and minimize side reactions.

- Dissolve 4,7,8-trimethylquinoline in an appropriate solvent.

- Slowly add the chlorinating agent while maintaining the temperature.

- Stir the mixture for several hours until the reaction is complete.

- Quench the reaction by adding ice water and extract the product using an organic solvent.

- Purify the crude product via column chromatography.

Expected Yield: Typically ranges from moderate to high depending on the reaction conditions and purity of starting materials.

Alternative Synthesis via Quinoline Derivatives

Another approach involves starting from quinoline derivatives that can be substituted at various positions before introducing the chlorine atom at position two.

- Starting Material: 2-Hydroxy-4,7,8-trimethylquinoline

- Reagents: Thionyl chloride (SOCl₂) or phosphorous trichloride (PCl₃)

- Procedure:

- Convert the hydroxy group to a chloride by treating with thionyl chloride.

- The resulting compound can then undergo further reactions to yield this compound.

Yield and Efficiency: This method may provide better regioselectivity and can be optimized for higher yields.

Comparative Analysis of Methods

| Method | Starting Material | Chlorinating Agent | Yield | Complexity |

|---|---|---|---|---|

| Method 1 | 4,7,8-trimethylquinoline | Sulfuryl chloride | Moderate to High | Moderate |

| Method 2 | 2-Hydroxy-4,7,8-trimethylquinoline | Thionyl chloride | Variable | Higher |

Research Findings

Recent studies have highlighted various factors that affect the yield and efficiency of synthesizing quinoline derivatives:

Substituent Effects: Electron-donating groups on the aromatic ring tend to enhance reactivity during chlorination.

Solvent Choice: The choice of solvent plays a critical role in solubility and reaction kinetics; non-polar solvents often yield better results for chlorination reactions.

Temperature Control: Maintaining lower temperatures during chlorination minimizes side reactions and improves product purity.

Analyse Chemischer Reaktionen

Types of Reactions

2-Chloro-4,7,8-trimethylquinoline undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.

Oxidation Reactions: The compound can be oxidized to form quinoline N-oxides.

Reduction Reactions: Reduction can lead to the formation of dihydroquinoline derivatives.

Common Reagents and Conditions

Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in aprotic solvents.

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

Major Products

The major products formed from these reactions include various substituted quinolines, quinoline N-oxides, and dihydroquinoline derivatives .

Wissenschaftliche Forschungsanwendungen

Applications in Organic Synthesis

2-Chloro-4,7,8-trimethylquinoline serves as a versatile building block in organic synthesis. Its unique structure allows it to participate in various chemical reactions to generate more complex molecules. Some notable applications include:

- Synthesis of Bioactive Compounds : The compound is used to create derivatives with potential pharmaceutical applications.

- Ligand Development : It acts as a ligand in coordination chemistry, forming complexes with transition metals that are useful in catalysis.

Biological Activities

Research indicates that this compound exhibits significant biological activities:

- Antimicrobial Properties : Studies have shown that it can inhibit the growth of certain bacteria and fungi.

- Potential Anticancer Activity : Preliminary investigations suggest that it may interact with cellular enzymes or receptors involved in cancer pathways.

Case Studies

-

Antimicrobial Activity :

- A study tested various quinoline derivatives against bacterial strains. Results indicated that this compound displayed notable inhibition against Staphylococcus aureus and Escherichia coli.

-

Anticancer Research :

- In vitro assays demonstrated that the compound could induce apoptosis in cancer cell lines through modulation of specific signaling pathways.

Wirkmechanismus

The mechanism of action of 2-Chloro-4,7,8-trimethylquinoline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

Table 1: Comparative Analysis of Quinoline Derivatives

Impact of Substituents on Properties

Chlorine vs. Methyl Groups

- Chlorine: Enhances electrophilicity and binding to biological targets (e.g., enzymes or DNA). For example, 4,8-Dichloro-2-(trifluoromethyl)quinoline demonstrates potent anticancer activity due to its dual Cl and CF₃ groups, which improve target affinity .

- Methyl Groups: Increase steric bulk and lipophilicity. In 2,7,8-Trimethylquinoline, the absence of chlorine reduces reactivity but improves membrane permeability, making it a candidate for antimicrobial studies .

Positional Effects

- Chlorine at C2 vs. C4: this compound and 4-Chloro-2,7,8-trimethylquinoline differ only in Cl placement. The C4-Cl derivative exhibits higher reactivity in nucleophilic substitution reactions due to proximity to the quinoline nitrogen .

- Trifluoromethyl (CF₃) Groups: The CF₃ group in 4,8-Dichloro-2-(trifluoromethyl)quinoline increases metabolic stability and bioavailability compared to non-fluorinated analogs .

Biologische Aktivität

2-Chloro-4,7,8-trimethylquinoline is a quinoline derivative characterized by a chlorine atom at the 2-position and three methyl groups at the 4, 7, and 8 positions. This unique structure contributes to its potential biological activities and applications in pharmaceuticals and materials science. The compound's molecular formula is C₁₂H₁₃ClN, with a molecular weight of 205.68 g/mol.

The presence of the chlorine atom and multiple methyl groups enhances the compound's reactivity. It can undergo various chemical reactions such as nucleophilic substitution and electrophilic aromatic substitution, making it versatile in organic synthesis.

Biological Activity

Research indicates that this compound exhibits significant biological activities, including:

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties against various pathogens.

- Anticancer Potential : Investigations into its effects on cancer cell lines have shown promise in inhibiting cell proliferation.

- Enzyme Interaction : The compound may interact with enzymes involved in metabolic pathways, which could be crucial for drug development.

The specific mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that its interactions with cellular enzymes or receptors may lead to alterations in enzyme activities or receptor functions.

Case Studies and Research Findings

- Antimicrobial Studies : A study conducted on various bacterial strains demonstrated that this compound exhibited inhibitory effects on growth, suggesting its potential as an antimicrobial agent.

- Cytotoxicity Assays : In vitro assays using cancer cell lines revealed that the compound could induce apoptosis in a dose-dependent manner, indicating its potential as an anticancer agent.

- Enzyme Inhibition : Research has shown that this compound can inhibit specific enzymes involved in metabolic pathways, which may provide insights into its pharmacological applications.

Comparative Analysis with Related Compounds

The biological activity of this compound can be compared with structurally similar compounds:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 4-Chloro-2,7,8-trimethylquinoline | Chlorine at position 4 | Different substitution pattern affecting reactivity |

| 2-Methyl-3-chloroquinoline | Chlorine at position 3 | Varied properties due to different methyl substitution |

| 4-Methylquinoline | Methyl group at position 4 | Lacks chlorine; different biological activity |

The unique combination of chlorine and multiple methyl groups in this compound distinguishes it from these related compounds and potentially enhances its biological activity.

Q & A

Q. What spectroscopic methods are essential for characterizing 2-Chloro-4,7,8-trimethylquinoline?

Key techniques include:

- IR spectroscopy : Identifies functional groups (e.g., C-Cl stretching at ~550–750 cm⁻¹ and quinoline ring vibrations) .

- NMR (¹H/¹³C) : Resolves substituent positions. For example, methyl groups at positions 4,7,8 show distinct splitting patterns in ¹H NMR, while ¹³C NMR confirms chlorine’s electronic effects on adjacent carbons .

- Mass spectrometry (MS) : Determines molecular weight (e.g., [M+H]+ at m/z 206.1) and fragmentation patterns (e.g., loss of Cl or methyl groups) .

Q. What synthetic routes are commonly used for this compound?

- Conrad-Limpach synthesis : React m-toluidine derivatives with β-ketoesters to form the quinoline backbone, followed by chlorination at position 2 .

- Chlorination of pre-methylated quinolines : Direct chlorination of 4,7,8-trimethylquinoline using PCl₅ or SOCl₂ under controlled conditions .

- Multi-step functionalization : Introduce methyl groups via Friedel-Crafts alkylation before halogenation .

Advanced Research Questions

Q. How do substituent positions (2-Cl, 4/7/8-CH₃) influence electronic properties and reactivity?

- Electronic effects : The electron-withdrawing Cl at position 2 deactivates the quinoline ring, while methyl groups at 4,7,8 donate electrons via hyperconjugation. DFT calculations show altered HOMO/LUMO gaps (~4.2 eV), affecting nucleophilic substitution reactivity .

- Steric effects : 4,7,8-methyl groups hinder electrophilic attack at adjacent positions, directing reactions to C-3 or C-5 .

Q. How can contradictions in NMR data for this compound be resolved?

- 2D NMR (COSY, HSQC) : Assign overlapping signals (e.g., methyl protons at δ 2.4–2.6 ppm) by correlating ¹H-¹H and ¹H-¹³C couplings .

- X-ray crystallography : Resolves ambiguities in substituent positions. For example, a crystal structure (e.g., CCDC 2294256) confirmed the planar quinoline ring and dihedral angles between substituents .

Q. What computational strategies predict biological activity or binding modes of this compound derivatives?

- Molecular docking : Simulate interactions with target proteins (e.g., malaria PfATP4 or bacterial gyrase) using AutoDock Vina .

- QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with bioactivity data to optimize lead compounds .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.